4-(3-(Trimethoxysilyl)propyl)morpholine

Catalog No.
S1895037
CAS No.
31024-54-1
M.F
C10H23NO4Si
M. Wt
249.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-(Trimethoxysilyl)propyl)morpholine

CAS Number

31024-54-1

Product Name

4-(3-(Trimethoxysilyl)propyl)morpholine

IUPAC Name

trimethoxy(3-morpholin-4-ylpropyl)silane

Molecular Formula

C10H23NO4Si

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C10H23NO4Si/c1-12-16(13-2,14-3)10-4-5-11-6-8-15-9-7-11/h4-10H2,1-3H3

InChI Key

YJDOIAGBSYPPCK-UHFFFAOYSA-N

SMILES

CO[Si](CCCN1CCOCC1)(OC)OC

Canonical SMILES

CO[Si](CCCN1CCOCC1)(OC)OC

Synthesis and Functionalization

4-(3-(Trimethoxysilyl)propyl)morpholine (TMPM) is a molecule of interest in scientific research due to its unique chemical structure. The molecule combines a morpholine ring, a functional group known for its basicity and hydrogen bonding capabilities, with a trimethoxysilyl group (Si(OCH3)3). This combination allows TMPM to participate in various reactions, making it a versatile building block for organic synthesis. Studies have explored methods for synthesizing TMPM, often using ring-opening reactions with protected morpholine derivatives []. The trimethoxysilyl group can further react with various substrates, enabling the formation of covalent bonds between TMPM and organic or inorganic materials []. This functionalization capability is crucial for applications in surface modification and materials science.

Surface Modification

One prominent area of research involving TMPM is surface modification. The trimethoxysilyl group in TMPM can undergo hydrolysis in the presence of water, converting the methoxy groups into silanol groups (Si-OH) []. These silanol groups can then condense with surface hydroxyl groups (M-OH) on various materials like glass, silicon oxide, or metal oxides, forming a stable covalent bond between TMPM and the surface. This process creates a new organic layer on the surface, which can modify its properties. For instance, TMPM can be used to introduce amine functionality (the morpholine ring) onto a surface, making it more hydrophilic or reactive [].

4-(3-(Trimethoxysilyl)propyl)morpholine is an organosilane compound with the molecular formula C10_{10}H23_{23}NO4_4Si and a molecular weight of 249.38 g/mol. This compound features a morpholine ring connected to a propyl chain, which is further linked to a trimethoxysilyl group. Its unique structure imparts significant chemical reactivity and versatility, making it valuable in various industrial and scientific applications, such as surface modification, polymer chemistry, and biomedical research.

  • Surface modification: The molecule could modify the surface properties of biomaterials, like implants or drug delivery systems, to improve cell adhesion or drug release [].
  • Bioconjugation: It could be used to attach biomolecules like proteins or antibodies to surfaces for various applications [].

The primary chemical reaction involving 4-(3-(Trimethoxysilyl)propyl)morpholine is its synthesis from morpholine and 3-chloropropyltrimethoxysilane. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction can be expressed as follows:

Morpholine+3 Chloropropyltrimethoxysilane4 3 Trimethoxysilyl propyl morpholine+HCl\text{Morpholine}+\text{3 Chloropropyltrimethoxysilane}\rightarrow \text{4 3 Trimethoxysilyl propyl morpholine}+\text{HCl}

During this process, the trimethoxysilyl group hydrolyzes to form silanols, which can condense to create siloxane bonds with other silanol-containing surfaces, enhancing adhesion and compatibility.

The synthesis of 4-(3-(Trimethoxysilyl)propyl)morpholine typically involves the following steps:

  • Preparation of Reactants: Ensure morpholine and 3-chloropropyltrimethoxysilane are available in anhydrous conditions.
  • Reaction Setup: Conduct the reaction under an inert atmosphere (nitrogen or argon) to avoid moisture interference.
  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolation: After completion, isolate the product through standard purification techniques such as distillation or chromatography.

This method is efficient for producing high yields of the desired compound while maintaining its chemical integrity.

4-(3-(Trimethoxysilyl)propyl)morpholine has a broad range of applications across various fields:

  • Surface Modification: Acts as a coupling agent to modify surface properties, enhancing adhesion between dissimilar materials.
  • Polymer Chemistry: Incorporated into polymer matrices to improve mechanical strength and thermal stability.
  • Biomedical Research: Utilized in developing drug delivery systems and biocompatible coatings for medical devices.
  • Catalysis: Serves as a ligand in catalytic reactions, improving efficiency and selectivity.

Interaction studies involving 4-(3-(Trimethoxysilyl)propyl)morpholine focus on its bonding capabilities with various substrates. The trimethoxysilyl group allows it to interact effectively with silanol groups on surfaces, forming robust siloxane linkages that enhance material performance in composites and coatings. Further studies are needed to explore its interactions at the molecular level within biological systems.

Several compounds share structural similarities with 4-(3-(Trimethoxysilyl)propyl)morpholine:

  • 3-(Trimethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propylmethacrylate
  • 3-(Trimethoxysilyl)propylisocyanate

Uniqueness

The uniqueness of 4-(3-(Trimethoxysilyl)propyl)morpholine lies in its morpholine ring, which provides additional reactivity compared to other similar compounds. This ring can participate in various nucleophilic substitution reactions, enhancing its utility as an intermediate in organic synthesis and expanding its application potential beyond that of simpler organosilanes.

Other CAS

31024-54-1

General Manufacturing Information

Morpholine, 4-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types